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Compound of Interest

Compound Name:
3-(1-Bromoethyl)pyridine

hydrobromide

CAS No.: 1209988-07-7

Cat. No.: B2910607

Get Quote

Primary CAS (Free Base): 562074-53-7 CAS (Hydrobromide Salt): Not widely indexed

individually; typically referenced as the hydrobromide of 562074-53-7.[1] Synonyms: 3-(1-

Bromoethyl)pyridine HBr; 1-(3-Pyridyl)ethyl bromide hydrobromide.[1] Warning: Do not confuse

with 3-(Bromomethyl)pyridine hydrobromide (CAS 4916-55-6), which lacks the methyl group on

the alkyl chain.[1]

Executive Summary
3-(1-Bromoethyl)pyridine hydrobromide is a critical electrophilic building block in medicinal

chemistry, utilized primarily to introduce the 1-(pyridin-3-yl)ethyl moiety into small molecules.[1]

Unlike its achiral analog (3-bromomethylpyridine), this compound introduces a chiral center

(typically supplied as a racemate) and a secondary alkyl halide functionality.[1]

The hydrobromide salt form is the industry standard for storage and handling. The free base, 3-

(1-bromoethyl)pyridine, is a reactive oil that is prone to rapid decomposition via elimination to

form 3-vinylpyridine, particularly under basic or thermal stress.[1] This guide details the
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stabilization mechanics, synthetic pathways, and validated protocols for utilizing this reagent in

nucleophilic substitutions (

/

) without compromising yield.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The stability of the HBr salt arises from the protonation of the pyridine nitrogen, which reduces

the basicity of the system and prevents the autocatalytic elimination reactions that degrade the

free base.[1]

Property Data Note

Molecular Formula Salt form

Molecular Weight 266.97 g/mol
186.05 (Free Base) + 80.91

(HBr)

Appearance
White to off-white crystalline

solid

Hygroscopic; turns

yellow/orange upon oxidation.

[1]

Solubility Water, Methanol, DMSO
Poor solubility in non-polar

solvents (Hexane, Et2O).[1]

Reactivity Class Secondary Benzylic-like Halide

High reactivity toward

nucleophiles; prone to E2

elimination.[1]

Chirality Racemic (±)

Contains one stereocenter at

the

-carbon.[1]

Storage
2–8°C, Desiccated,

Argon/Nitrogen

Critical: Store away from bases

and moisture.[1]
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Synthetic Routes & Mechanistic Insight
The synthesis of 3-(1-bromoethyl)pyridine hydrobromide generally proceeds via the

bromination of 1-(pyridin-3-yl)ethanol.[1] The choice of brominating agent dictates the

mechanism and purity profile.

Validated Synthetic Pathway
The most robust route utilizes 3-Acetylpyridine as the starting material, followed by reduction

and subsequent bromination.[1]

3-Acetylpyridine
(Precursor)

NaBH4 / MeOH
(Reduction)

1-(Pyridin-3-yl)ethanol
(Alcohol Intermediate)

3-(1-Bromoethyl)pyridine HBr
(Target Salt)

HBr (aq) / H2SO4
or PBr3 / DCM 3-Vinylpyridine

(Elimination Impurity)

Base / Heat
(>40°C)

Click to download full resolution via product page

Figure 1: Synthetic workflow from 3-acetylpyridine. The dashed red line indicates the

degradation pathway if the salt is neutralized without immediate capture.[1]

Mechanistic Dynamics ( vs. )
The reactivity of the ethyl bromide group is influenced by the adjacent pyridine ring.

Electronic Effect: The pyridine ring is electron-withdrawing (via induction and resonance),

which destabilizes the development of positive charge in the transition state compared to a

benzene ring.[1] However, the secondary nature of the carbon allows for a mix of

and

mechanisms depending on the solvent and nucleophile.[1]

Salt Effect: In the HBr salt form, the pyridinium ring is highly electron-withdrawing, making

the

-carbon significantly more electrophilic but also more acidic (pKa of

-proton decreases), increasing the risk of elimination.[1]
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Handling, Stability & The "Free Base" Trap[1]
The Golden Rule: Never store the free base. Generate it in situ or use the salt directly if the

reaction conditions permit.

The Elimination Risk
The free base, 3-(1-bromoethyl)pyridine, undergoes rapid E2 elimination to form 3-

vinylpyridine.[1] This reaction is autocatalytic because the pyridine nitrogen of one molecule

can act as the base to deprotonate the

-carbon of another.[1]

Observation: The colorless oil turns into a viscous, dark brown gum within hours at room

temperature.

Prevention: Maintain the compound as the HBr salt. The protonated nitrogen cannot act as a

general base, shutting down the self-elimination pathway.[1]

Handling Protocol
Weighing: Weigh quickly in a fume hood; the salt is hygroscopic.

Neutralization: If the free base is required for a reaction (e.g., with an amine nucleophile):

Suspend the salt in the reaction solvent (e.g., DCM or DMF).

Cool to 0°C.[1]

Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the

nucleophile.

Do not perform an aqueous workup to isolate the free base oil unless absolutely

necessary and used within minutes.

Application in Medicinal Chemistry[1][2]
This building block is used to append the 1-(3-pyridyl)ethyl motif, often acting as a bioisostere

for benzyl groups or to improve aqueous solubility via the pyridine nitrogen.[1]
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Common Coupling Reactions[1]
C-N Coupling: Reaction with secondary amines to form tertiary amines.[1]

C-S Coupling: Reaction with thiols (mercaptans) to form thioethers.[1]

C-C Coupling: Alkylation of malonates or

-keto esters.[1]

3-(1-Bromoethyl)pyridine
(Electrophile)

N-Alkylation Product

+ Base (DIPEA)

Thioether

+ Base (K2CO3)

Chain Extension

+ NaH / THF

Secondary Amines
(HNR2)

Nucleophilic Attack

Thiols
(R-SH)

Enolates
(R-CH-COR)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile.[1] Successful coupling requires careful base selection to

neutralize the HBr salt without triggering elimination.[1]

Experimental Protocol: Synthesis of 3-(1-
Bromoethyl)pyridine HBr
Objective: Preparation of the stable salt from 1-(pyridin-3-yl)ethanol.

Safety: HBr is corrosive.[1] The product is a lachrymator. Work in a ventilated hood.

Materials
1-(Pyridin-3-yl)ethanol (1.0 eq)[1]
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Hydrobromic acid (48% aq., 3.0 eq) or Thionyl Bromide[1]

Acetic Acid (Solvent)[1]

Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology
Setup: Charge a round-bottom flask with 1-(pyridin-3-yl)ethanol.

Acidification: Add glacial acetic acid (5 vol) and cool the solution to 0°C.

Bromination: Dropwise add 48% HBr (3.0 eq). Note: Alternatively, PBr3 (0.4 eq) in DCM can

be used for anhydrous conditions, followed by HBr gas treatment.[1]

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Note: The bromide may

hydrolyze back to alcohol on silica; use non-aqueous mobile phase or check via LCMS).

Workup (Crystallization):

Concentrate the reaction mixture under reduced pressure to remove excess acid/solvent.

The residue will be a thick oil or semi-solid.

Add cold Acetone or Diethyl Ether to induce precipitation of the HBr salt.

Triturate vigorously.[1]

Isolation: Filter the white/off-white solid under Argon.

Drying: Dry under high vacuum over

. Do not heat above 40°C during drying.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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